Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various steps, including bromination, methoxylation, and esterification. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate is achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and a purity of 99.8% . This method could potentially be adapted for the synthesis of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate can be analyzed using spectroscopic methods and quantum chemical calculations, as demonstrated in the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one . These techniques provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential, and other properties that are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted aromatic compounds can be inferred from studies on similar molecules. For example, the bromination and nitration reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, showing that these reactions tend to give substituted products at specific positions on the aromatic ring . This information can be useful when predicting the reactivity of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted aromatic esters can be deduced from the synthesis and characterization of related compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves several steps, including methylation, thiocyanation, ethylation, and oxidation, with the final product characterized by IR, 1H NMR, and MS to confirm its structure . These techniques are essential for determining the purity, molecular weight, and functional groups present in the compound, which are critical for understanding its physical and chemical properties.
Scientific Research Applications
Synthesis of Complex Molecules
Synthesis of Triazoloquinolines : Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is used in synthesizing complex organic molecules such as triazoloquinolines. This process involves reactions with various organic compounds to create new molecules with potential pharmaceutical applications (Pokhodylo & Obushak, 2019).
Preparation of Bromophenol Derivatives : The compound has been involved in the synthesis of bromophenol derivatives from natural sources like red algae. These derivatives have been studied for their potential biological activities (Zhao et al., 2004).
Medicinal Chemistry and Drug Synthesis
Intermediates in Medicinal Compounds : It serves as an intermediate in synthesizing various medicinal compounds. For instance, it's used in the synthesis of amisulpride intermediates, which is an antipsychotic medication (Wang Yu, 2008).
Photodynamic Therapy for Cancer : Derivatives of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate are used in synthesizing zinc phthalocyanine, which shows potential in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Organic Synthesis Techniques
Isomerization Reactions : The compound is used in isomerization reactions to produce isoxazole- and oxazole-4-carboxylic acids derivatives, which are important in various chemical syntheses (Serebryannikova et al., 2019).
Synthesis of Vibralactone : It's involved in the synthesis of vibralactone, a compound with potential biological applications. The synthesis utilizes advanced organic techniques like reductive alkylation and iodolactonization (Zhou & Snider, 2008).
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
properties
IUPAC Name |
methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTXOWOLNELBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466277 | |
Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate | |
CAS RN |
81474-46-6 | |
Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81474-46-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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